[1,2,5]Triazepane-5-carboxylic acid benzyl ester
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Overview
Description
[1,2,5]Triazepane-5-carboxylic acid benzyl ester is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound is part of the triazepane family, which is characterized by a seven-membered ring containing three nitrogen atoms. The benzyl ester functional group is attached to the carboxylic acid moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of [1,2,5]Triazepane-5-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Triazepane Ring: The triazepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines and carbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation agents.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
[1,2,5]Triazepane-5-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,2,5]Triazepane-5-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,2,5]Triazepane-5-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
Similar compounds to [1,2,5]Triazepane-5-carboxylic acid benzyl ester include other triazepane derivatives and benzyl esters. These compounds share structural similarities but may differ in their functional groups and reactivity. For example:
[1,2,4]Triazepane-4-carboxylic acid benzyl ester: Similar ring structure but different positioning of nitrogen atoms.
[1,2,5]Triazepane-5-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 1,2,5-triazepane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(15-8-6-13-14-7-9-15)17-10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZINOXTVKFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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